
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), an ethoxy group, an amino group, and a carboxylate ester group. It also contains a bromophenyl group and a tolyl group, which are aromatic rings with a bromine atom and a methyl group, respectively .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the pyridazine ring, the introduction of the bromophenyl and tolyl groups, and the formation of the carboxylate ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyridazine ring, bromophenyl group, and tolyl group would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel compounds with specific chemical structures is a primary application of this chemical. Research has shown the creation of derivatives through various chemical reactions, providing a basis for further pharmacological and chemical property studies. For example, compounds have been synthesized for their potential antimicrobial activity against a variety of bacteria and fungal species. These synthesized compounds have also been evaluated for their antioxidant properties, showing promising results (Dey et al., 2022).
Antimicrobial and Antioxidant Activities
One key area of research is the exploration of the antimicrobial and antioxidant activities of synthesized derivatives. Studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. Additionally, some compounds have displayed notable antioxidant properties, indicating their potential for use in preventing oxidative stress-related diseases (Dey et al., 2022).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Derivatives of this chemical have been investigated for their ability to prevent corrosion in metals, an essential aspect for industries like manufacturing and construction. Specific compounds have demonstrated high efficiency in inhibiting corrosion, contributing to the development of safer and more durable materials (Dohare et al., 2017).
Anticancer Activity
Research has also focused on the potential anticancer activities of derivatives. Some studies have synthesized and evaluated compounds for their ability to inhibit cancer cell growth. These investigations are crucial for the development of new anticancer drugs, offering hope for more effective and targeted therapies (Bekircan et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFUSZCCYQYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

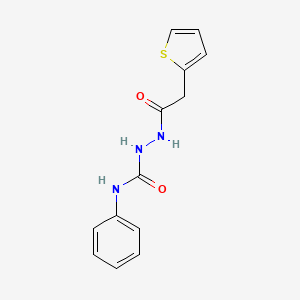
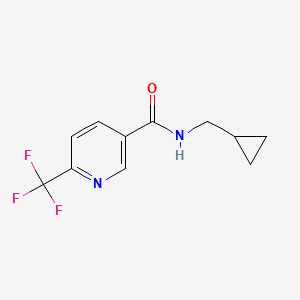

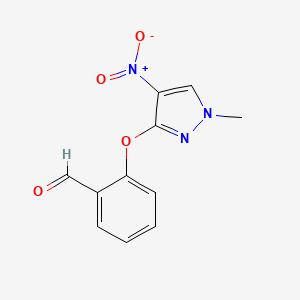
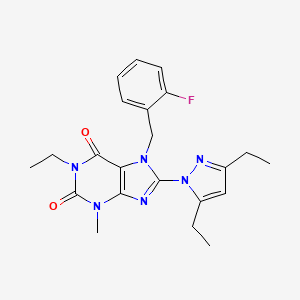
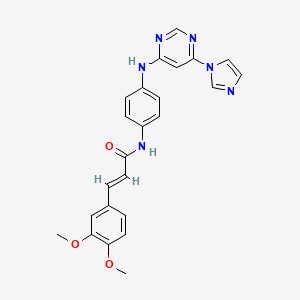
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)
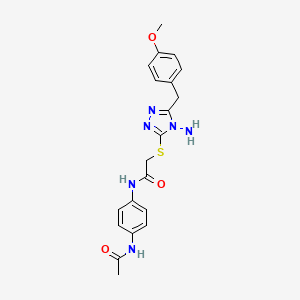
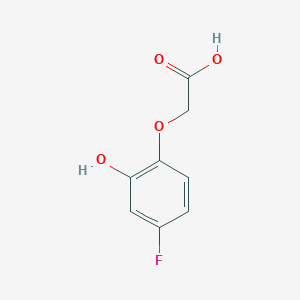
![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)